4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole
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Overview
Description
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation processes on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different pyrazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various pyrazole derivatives.
Scientific Research Applications
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which have catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in nitrification inhibition.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, inhibiting the first step of ammonia oxidation . In anticancer applications, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
1,3,5-Tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene: A more complex compound with additional methyl groups and a central benzene ring.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Another pyrazole derivative used in energetic materials.
Uniqueness
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole is unique due to its three interconnected pyrazole rings, which provide a distinct structure and reactivity profile. This uniqueness makes it valuable for specialized applications in catalysis, medicine, and material science.
Properties
IUPAC Name |
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-8-10(6-18(3)16-8)12-5-13(15-14-12)11-7-19(4)17-9(11)2/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVASZQVELILDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2)C3=CN(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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